Cas no 93271-59-1 (3-Cyano-4-methyl-2-pyridone)

3-Cyano-4-methyl-2-pyridone structure
3-Cyano-4-methyl-2-pyridone structure
商品名:3-Cyano-4-methyl-2-pyridone
CAS番号:93271-59-1
MF:C7H6N2O
メガワット:134.13534116745
MDL:MFCD00716620
CID:61618
PubChem ID:10606782

3-Cyano-4-methyl-2-pyridone 化学的及び物理的性質

名前と識別子

    • 2-Hydroxy-4-methylnicotinonitrile
    • 3-Cyano-4-methyl-2-pyridone
    • 1,2-dihydro-4-methyl-2-oxo-3-Pyridinecarbonitrile
    • 2-Hydroxy-4-methyl-pyridine-3-carbonitrile
    • 4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
    • 4-methyl-2-oxo-1H-pyridine-3-carbonitrile
    • 1,2-Dihydro-4-methyl-2-oxo-3-pyridinecarbonitrile (ACI)
    • 2-Hydroxy-4-methylpyridine-3-carbonitrile
    • 4-Methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
    • Z1198154735
    • XSJRLWNOZDULKJ-UHFFFAOYSA-N
    • DB-028100
    • 3-Pyridinecarbonitrile, 1,2-dihydro-4-methyl-2-oxo-
    • SB52872
    • SCHEMBL296497
    • 4-methyl-3-cyano-2-pyridone
    • 3-cyano-4-methylpyridone
    • F17472
    • MFCD00716620
    • CS-10692
    • SY007009
    • CS-0037171
    • DTXSID20442322
    • 1 pound not2-dihydro-2-oxo-4-methylpyridine-3-carbonitrile
    • AKOS006274540
    • 2-hydroxy-3-cyano-4-methylpyridine
    • 93271-59-1
    • AKOS015891765
    • 4-METHYL-2-OXO-1,2-DIHYDRO-PYRIDINE-3-CARBONITRILE
    • EN300-98342
    • 2-hydroxy-4-methyl-3-cyanopyridine
    • MDL: MFCD00716620
    • インチ: 1S/C7H6N2O/c1-5-2-3-9-7(10)6(5)4-8/h2-3H,1H3,(H,9,10)
    • InChIKey: XSJRLWNOZDULKJ-UHFFFAOYSA-N
    • ほほえんだ: N#CC1=C(C)C=CNC1=O

計算された属性

  • せいみつぶんしりょう: 134.04800
  • どういたいしつりょう: 134.048012819g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 277
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.1
  • トポロジー分子極性表面積: 52.9Ų

じっけんとくせい

  • 密度みつど: 1.209
  • ふってん: 337.7℃ at 760 mmHg
  • フラッシュポイント: 158.005℃
  • 屈折率: 1.553
  • PSA: 56.65000
  • LogP: 0.55498

3-Cyano-4-methyl-2-pyridone セキュリティ情報

3-Cyano-4-methyl-2-pyridone 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-Cyano-4-methyl-2-pyridone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1107811-250mg
4-Methyl-2-oxo-1H-pyridine-3-carbonitrile
93271-59-1 98%
250mg
¥46.00 2024-04-25
abcr
AB284942-1 g
4-Methyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile; 97%
93271-59-1
1g
€136.80 2022-06-11
abcr
AB284942-25 g
4-Methyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile; 97%
93271-59-1
25g
€800.40 2022-06-11
Enamine
EN300-7181089-10g
4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
93271-59-1 95%
10g
$313.0 2023-09-01
Enamine
EN300-7181089-50g
4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
93271-59-1 95%
50g
$1109.0 2023-09-01
abcr
AB284942-25g
4-Methyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile, 97%; .
93271-59-1 97%
25g
€473.80 2024-04-15
eNovation Chemicals LLC
D689007-25g
3-Cyano-4-methyl-2-pyridone
93271-59-1 >97%
25g
$125 2024-07-20
eNovation Chemicals LLC
Y1298483-25G
4-methyl-2-oxo-1H-pyridine-3-carbonitrile
93271-59-1 97%
25g
$150 2024-07-21
TRC
C987913-500mg
3-Cyano-4-methyl-2-pyridone
93271-59-1
500mg
$87.00 2023-05-18
Apollo Scientific
OR300781-1g
3-Cyano-2-hydroxy-4-methylpyridine
93271-59-1 97+%
1g
£15.00 2025-02-19

3-Cyano-4-methyl-2-pyridone 合成方法

Synthetic Routes 1

はんのうじょうけん
1.1 Reagents: Potassium carbonate
リファレンス
Investigation of the reaction conditions for the synthesis of 4,6-disubstituted 3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone
Mijin, Dusan; Misic-Vukovic, Milica M., Journal of the Serbian Chemical Society, 1994, 59(12), 959-65

Synthetic Routes 2

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Water ;  < 30 °C; 30 °C → 50 °C; 2 h, 50 °C
リファレンス
Preparation of 2-piperazinopyridine-3-carboxylates as voltage-gated sodium channel blockers
, World Intellectual Property Organization, , ,

Synthetic Routes 3

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Water ;  < 30 °C; 30 °C → 50 °C; 2 h, 50 °C
リファレンス
Preparation of substituted pyridinecarboxylates as voltage-gated sodium channel blockers
, World Intellectual Property Organization, , ,

Synthetic Routes 4

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Water ;  rt → 50 °C; 50 °C → 10 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  5 h, < 15 °C; overnight, rt
リファレンス
Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone
, World Intellectual Property Organization, , ,

Synthetic Routes 5

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Water ;  rt; rt → 90 °C; 1.5 h, 90 °C; cooled
1.2 Reagents: Water
リファレンス
Synthesis of 2-chloro-3-amino-4-methylpyridine oxychloride cement
Xiao, Qing; Liu, Anchang; Tan, Zhenyou; Liu, Fang, Wuhan Gongcheng Daxue Xuebao, 2008, 30(4), 33-35

Synthetic Routes 6

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Water ;  5 - 10 °C; 2 - 3 h, 50 °C
1.2 Reagents: Water ;  cooled
リファレンス
Method for preparation of 2-chloro-3-amino-4-methylpyridine
, China, , ,

Synthetic Routes 7

はんのうじょうけん
1.1 Reagents: Acetic acid Catalysts: Ammonium acetate Solvents: Toluene ;  rt
1.2 Reagents: Sulfuric acid Solvents: Ethanol ,  Water ;  40 min, 25 °C; 30 min, 50 °C
1.3 Solvents: Water ;  50 min, 5 °C
リファレンス
Improved synthesis of 2-chloro-3-amino-4-methylpyridine
Zhao, Qian; Chen, Han-Geng; Qian, Chao; Chen, Xin-Zhi, Journal of Heterocyclic Chemistry, 2013, 50(1), 145-148

Synthetic Routes 8

はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide Solvents: Dimethyl sulfoxide ;  overnight, rt
リファレンス
Process for preparation of nevirapine key intermediate 2-chloro-3-amino-4-methylpyridine
, China, , ,

Synthetic Routes 9

はんのうじょうけん
1.1 Reagents: Sulfuric acid
1.2 Solvents: Water
リファレンス
Process for preparation of 3-amino-2-chloro-4-methylpyridine
, World Intellectual Property Organization, , ,

Synthetic Routes 10

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  2-(3,3-Dimethoxy-1-methylpropylidene)propanedinitrile Solvents: Water ;  2 h, 50 °C; 50 °C → rt
リファレンス
Caspase inhibitors based on pyridazinone scaffold
, World Intellectual Property Organization, , ,

Synthetic Routes 11

はんのうじょうけん
リファレンス
Preparation of carboxamides as sodium channel blocking compounds, derivatives thereof, and methods of their use
, World Intellectual Property Organization, , ,

Synthetic Routes 12

はんのうじょうけん
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  rt → 0 °C; 0 °C
1.2 Reagents: Potassium cyanide Solvents: Water ;  > 1 min, heated; 30 min, rt
1.3 Reagents: Sodium bicarbonate ;  neutralized, rt
1.4 Reagents: Hydrochloric acid ;  2 h, reflux; cooled
1.5 Reagents: Potassium bicarbonate ;  pH 3
リファレンス
Molecular and crystal structure, IR and Raman spectra, and quantum chemical calculations for 2-hydroxy-3-cyano-4-methylpyridine
Kucharska, E.; Sasiadek, W.; Janczak, J.; Ban-Oganowska, H.; Lorenc, J.; et al, Vibrational Spectroscopy, 2010, 53(2), 189-198

Synthetic Routes 13

はんのうじょうけん
1.1 Catalysts: Acetic acid ,  Ammonium acetate Solvents: Toluene ;  8 h, rt → reflux
1.2 Reagents: Sulfuric acid Solvents: Ethanol ,  Water ;  40 min, rt; rt → 50 °C; 3 h, 50 °C; 50 °C → 5 °C
1.3 Solvents: Water ;  20 min, 5 °C; 30 min, 5 °C
リファレンス
A concise synthesis of 2-chloro-3-amino-4-methylpyridine
Ge, Xin; Chen, Han-geng; Cao, Chang-hui; Liu, Jin-qiang; Qian, Chao; et al, Research on Chemical Intermediates, 2011, 37(6), 599-604

Synthetic Routes 14

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Acetic acid
リファレンス
Alkyl azinyl carbonitriles as building blocks in heterocyclic synthesis. A route for the synthesis of 4-methyl-2-oxopyridines
Al-Mousawi, S. M.; George, K. S.; Elnagdi, M. H., Pharmazie, 1999, 54(8), 571-574

Synthetic Routes 15

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Water ;  0 °C; 5 h, 0 °C → 50 °C
リファレンス
Preparation of AXL, c-Met, and TyRo3 inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 16

はんのうじょうけん
1.1 Reagents: Sodium Solvents: Diethyl ether ;  cooled; 1 h, < 20 °C; 5 h, cooled
1.2 Solvents: Water ;  10 min, rt
1.3 Catalysts: Piperidinium acetate ;  2 h, rt → 100 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5, cooled
リファレンス
Pyrrole-3-formamide compound, its preparation method and its use in preparation of anticancer agents
, China, , ,

Synthetic Routes 17

はんのうじょうけん
リファレンス
Acetals of lactams and amides of acids. 42. Cyclization of dieneamino esters, dieneaminonitriles, and acylamidines into pyridine derivatives
Smetskaya, N. I.; Mukhina, N. A.; Granik, V. G., Khimiya Geterotsiklicheskikh Soedinenii, 1984, (6), 799-802

Synthetic Routes 18

はんのうじょうけん
1.1 Reagents: Acetic acid Catalysts: Ammonium acetate Solvents: Toluene ;  8 h, reflux; reflux → rt
1.2 Reagents: Sulfuric acid Solvents: Ethanol ,  Water ;  25 °C; 3 h, 50 °C
リファレンス
Polypharmacological profile of 1,2-dihydro-2-oxo-pyridine-3-carboxamides in the endocannabinoid system
Chicca, Andrea; Arena, Chiara; Bertini, Simone; Gado, Francesca; Ciaglia, Elena; et al, European Journal of Medicinal Chemistry, 2018, 154, 155-171

Synthetic Routes 19

はんのうじょうけん
リファレンス
Studies on the preparation of 3,4-disubstituted 2-methoxypyridines
Pelisson, Marcelo M. M.; Da Silva, Gil Valdo Jose; Clive, Derrick L. J.; Coltart, Don M.; Hof, Fraser A., Journal of Heterocyclic Chemistry, 1999, 36(3), 653-658

3-Cyano-4-methyl-2-pyridone Raw materials

3-Cyano-4-methyl-2-pyridone Preparation Products

3-Cyano-4-methyl-2-pyridone 関連文献

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Amadis Chemical Company Limited
(CAS:93271-59-1)3-Cyano-4-methyl-2-pyridone
A844502
清らかである:99%
はかる:25g
価格 ($):248.0